Biochemical BTK Inhibition Potency of the Parent Warhead
The compound contains a BTK-binding warhead that exhibits potent biochemical inhibition of the BTK kinase domain. In a direct head-to-head comparison within a patent series, the warhead (designated Compound 67) demonstrated an IC50 of 0.320 nM against recombinant human BTK [1]. This value reflects the intrinsic binding affinity of the warhead prior to degrader optimization and establishes the baseline potency of the BTK-targeting moiety in this specific PROTAC scaffold. This potency is comparable to leading covalent BTK inhibitors and is a prerequisite for effective degradation [1].
| Evidence Dimension | Biochemical BTK Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.320 nM |
| Comparator Or Baseline | Control compounds within the same patent series (e.g., other warhead variants) showed IC50 values ranging from >10 nM to 0.050 nM [1]. |
| Quantified Difference | The warhead is among the most potent in its series; exact comparator data varies per assay condition. This value places it within the sub-nanomolar range typical of advanced BTK inhibitors. |
| Conditions | Inhibition of N-terminal His-tagged recombinant human BTK (residues 393-659) expressed in baculovirus-infected Sf9 cells; preincubation for 1 hour [1]. |
Why This Matters
This high biochemical potency indicates a strong binding warhead, which is essential for recruiting BTK to the E3 ligase complex; a weaker warhead would result in insufficient target engagement and poor degradation efficiency.
- [1] BindingDB. (n.d.). BDBM249938: US10005782, Compound 67. BindingDB. View Source
